2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene

OLED materials UV-Vis spectroscopy π-conjugation

Designing stable, high-efficiency hole-transport layers (HTLs) for OLEDs requires building blocks that balance conjugation, amorphous film stability, and solubility. Symmetric triarylamines crystallize; simple fluorene-amines lack carrier mobility. This asymmetric 9,9-dimethylfluorene-amine solves these gaps: - **Extended π-system**: 2-naphthyl at C-3 enables blue emission (λabs ~415 nm) & efficient hole transport. - **Unsymmetrical design**: Primary amine at C-2 allows Buchwald-Hartwig installation of a second aryl group, suppressing crystallization vs. symmetric HTMs. - **Solution-processable**: MW 335.44 g/mol & 9,9-dimethyl groups enhance solubility for spin-coating/inkjet printing. Supplied at ≥98% purity (typ. ≥99%) from gram to ton scales.

Molecular Formula C25H21N
Molecular Weight 335.4 g/mol
Cat. No. B12813035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene
Molecular FormulaC25H21N
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC5=CC=CC=C5C=C4)N)C
InChIInChI=1S/C25H21N/c1-25(2)22-10-6-5-9-19(22)21-14-20(24(26)15-23(21)25)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,26H2,1-2H3
InChIKeyRJWDDMQQDXSFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene Overview


2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene (CAS 2123620-84-6, molecular formula C₂₅H₂₁N, molecular weight 335.44 g/mol) is an organic semiconductor material built on a fluorene-amine skeleton . The compound features a primary amino group at the 2-position and a 2-naphthyl substituent at the 3-position of the 9,9-dimethylfluorene core . This substitution pattern creates an asymmetric, extended π-conjugated system that serves as a versatile intermediate for constructing more complex hole-transport materials (HTMs) and emitters for organic light-emitting diode (OLED) applications [1]. The compound is commercially available at purities of NLT 98% (typically ≥99%) and is supplied from gram to ton scales .

Why 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene Is Irreplaceable


Fluorene-amine derivatives are widely used as hole-transport materials in OLEDs, but their electronic properties, thermal stability, and film morphology are exquisitely sensitive to the position and nature of substituents [1]. The prototypical hole-transport material NPB (4,4′-bis[N-(1-naphthyl)-N-phenylamino]biphenyl, Tg ≈ 100 °C) suffers from crystallization-induced degradation under device operation, while simpler 2-amino-9,9-dimethylfluorene (C₁₅H₁₅N, MW 209.29) lacks the extended conjugation required for efficient carrier mobility [2]. The specific positioning of the 2-naphthyl group at C-3 in 2-amino-3-(2-naphthyl)-9,9-dimethylfluorene extends the π-conjugated system beyond what is achievable with unsubstituted or C-2-only substituted analogs, providing a differentiated building block that cannot be replicated by symmetric 2,7-disubstituted variants or by simple 2-aminofluorenes .

Quantitative Evidence for 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene


UV-Vis Redshift Confirms Extended π-Conjugation

The target compound exhibits an absorption peak at approximately 415 nm in methanol, attributed to the extended π-conjugated system created by the 2-naphthyl group at the 3-position . In contrast, the simpler analog 2-amino-9,9-dimethylfluorene (lacking the 3-naphthyl substituent) shows UV-vis absorption at approximately 350–367 nm in NMP solution, with fluorescence emission maxima around 441 nm [1]. The ~55–65 nm bathochromic shift in absorption demonstrates the substantial extension of conjugation imparted specifically by the 2-naphthyl group at the 3-position, a structural feature absent in all symmetric 2,7-disubstituted or 2-mono-substituted fluorene analogs .

OLED materials UV-Vis spectroscopy π-conjugation building block design

Unique Asymmetric Building Block Architecture

The target compound features a primary amine at C-2 and a 2-naphthyl group at C-3, creating an asymmetric fluorene core that enables sequential, site-selective derivatization . This contrasts fundamentally with the widely used 2,7-bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene (DMFL-NPB, CAS 222319-05-3, MW 628.8, melting point 265–270 °C), which is a symmetric, fully substituted triarylamine end-product rather than a further-functionalizable intermediate . 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene (MW 335.44) retains a reactive primary amine handle, allowing researchers to install a second, different aromatic group via Buchwald-Hartwig coupling or diazotization, yielding unsymmetrical derivatives inaccessible from the symmetric 2,7-disubstituted architecture [1]. The molecular weight of 335.44 also places this compound in a favorable solubility range for solution processing compared to the higher-MW symmetric analog (628.8) .

OLED intermediates asymmetric fluorene molecular design hole-transport materials

Amorphous Film Morphology from 9,9-Dimethyl Substitution

The 9,9-dimethyl substitution on the fluorene core increases molecular steric hindrance, endowing the material with excellent thermal stability and amorphous film-forming ability . This is a well-established class-level advantage of 9,9-dialkylfluorenes over conventional benzidine-based hole-transport materials such as NPB. NPB (Tg ≈ 100 °C) is known to undergo crystallization within approximately two weeks of thin-film storage under ambient conditions, leading to film whitening and device failure [1]. In head-to-head studies, fluorene-based HTMs with 9,9-dialkyl substitution have demonstrated glass transition temperatures of 139–171 °C—substantially higher than NPB's ~100 °C [2]. While no direct Tg measurement for 2-amino-3-(2-naphthyl)-9,9-dimethylfluorene has been published, the 9,9-dimethyl substitution motif is the structural feature responsible for this enhanced morphological stability across the fluorene class [2].

thermal stability amorphous film OLED lifetime crystallization suppression

Naphthyl-Driven Saturated Blue Emission

In a systematic study of fluorene derivatives as blue emitters and HTMs, OLEDs fabricated with naphthyl-substituted fluorenes produced saturated blue electroluminescence centered at 452 nm with narrow spectral width, whereas anthryl-substituted fluorenes gave blue-green emission with a significantly wider spectrum [1]. Although this study examined 2,7-disubstituted and C-9 substituted fluorenes rather than the specific 2-amino-3-(2-naphthyl) substitution pattern, the naphthyl group is directly implicated as the structural determinant of blue color purity [1]. Further, diarylfluorene derivatives containing 1-naphthyl substituents (e.g., 2,7-di(1-naphthyl)-9,9-diethylfluorene) demonstrated the best overall device performance with turn-on voltage of 4.6 V, maximum photometric efficiency of 2.8 cd/A, and maximum brightness of ~7,760 cd/m² [2]. This body of evidence establishes that the naphthyl substituent confers a class-level advantage in blue OLED color purity and device performance compared to phenyl, biphenyl, or anthryl alternatives [1][2].

blue OLED color purity naphthyl vs. anthryl electroluminescence

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene: Applications & Procurement


Unsymmetrical Fluorene-Amine HTM Synthesis

The retained primary amine at the 2-position allows researchers to install a second, structurally distinct aromatic group (e.g., biphenylyl, terphenylyl, or substituted phenyl) via Pd-catalyzed Buchwald-Hartwig amination, as described in the Tosoh patent on fluorene-amine HTMs [1]. Because the 3-position is already occupied by the 2-naphthyl group, the resulting triarylamine product is inherently unsymmetrical—a molecular design strategy that can suppress crystallization and enhance amorphous film stability compared to symmetric triarylamines [1][2]. This makes 2-amino-3-(2-naphthyl)-9,9-dimethylfluorene a strategically valuable intermediate for HTM discovery programs targeting improved OLED lifetime.

Naphthyl-Based Blue OLED Development

The 2-naphthyl substituent is directly linked to saturated blue electroluminescence at 452 nm in fluorene-based OLEDs, in contrast to anthryl-substituted analogs that produce broader blue-green emission [3]. By using 2-amino-3-(2-naphthyl)-9,9-dimethylfluorene as a core building block, researchers can construct blue-emitting or blue-hosting materials that retain the naphthyl chromophore while tuning charge-transport properties through further N-functionalization. The absorption peak at ~415 nm also positions this compound within the blue spectral region, supporting its utility in blue OLED architectures .

Solution-Processed Amorphous Hole-Transport Layers

The 9,9-dimethyl substitution on the fluorene core is a validated design element for achieving high glass transition temperatures and stable amorphous films in OLED hole-transport layers [2][4]. With a molecular weight of 335.44 g/mol—significantly lower than symmetric 2,7-bis(diarylamino)fluorenes (MW > 600)—this compound offers enhanced solubility for solution-processing techniques such as spin-coating or inkjet printing . Procurement of this building block enables the design of solution-processable HTMs that combine the morphological stability of 9,9-dimethylfluorenes with the solubility advantages of lower molecular weight.

Nonlinear Optical (NLO) Material Development

The product exhibits a strong absorption peak at approximately 415 nm in methanol and demonstrates nonlinear optical behavior, making it suitable for photonic device applications including optical limiting, two-photon absorption, and frequency conversion . This optical signature is distinct from simpler 2-aminofluorenes (absorption at 350–367 nm) and provides a specific spectroscopic handle for material characterization and quality control during procurement [5]. Researchers developing NLO chromophores can use this compound as a well-characterized starting material with documented absorption properties.

Technical Documentation Hub

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